3-Bromo-7-chloro-5-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H |
InChI Key |
IYFFYYRKUGDLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 7 Chloro 5 Azaindole
Retrosynthetic Analysis of the 3-Bromo-7-chloro-5-azaindole Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.
For this compound, several logical disconnection points can be identified based on established indole (B1671886) and azaindole synthetic methods. The most common strategies involve the formation of the pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine (B92270) core.
Key disconnection points are:
C-Br and C-Cl bonds: The carbon-halogen bonds can be disconnected, suggesting that the final steps of the synthesis could be electrophilic halogenation reactions on a 5-azaindole (B1197152) precursor. The C3 position of the azaindole nucleus is known to be the most electron-rich and susceptible to electrophilic attack. frontiersin.orgnih.gov
Pyrrole Ring Bonds (e.g., C2-C3 and N1-C7a): Disconnecting the bonds of the pyrrole ring is a common strategy. This approach, central to methods like the Sonogashira coupling followed by cyclization or the Fischer indole synthesis, breaks the azaindole down into a substituted aminopyridine and a two-carbon synthon. mdpi.com
Pyrrole Ring Bonds (e.g., C3-C3a and N1-C2): The Madelung synthesis and related methods involve the cyclization of an N-acylated aminopicoline, which corresponds to disconnecting the C3-C3a bond.
A plausible retrosynthetic pathway is illustrated below, highlighting the disconnection back to a substituted aminopyridine precursor.
Figure 1: Retrosynthetic Analysis of this compound
Based on the retrosynthetic analysis, the key precursors are substituted pyridines. The availability of these starting materials is crucial for the feasibility of any proposed synthetic route.
7-chloro-5-azaindole: This would be an ideal precursor for a late-stage bromination. While not a common commodity chemical, its synthesis from more fundamental pyridine derivatives is feasible.
Substituted Aminopyridines: The most logical starting materials are functionalized aminopyridines. For instance, a molecule like 4-amino-2,6-dichloropyridine or a related isomer could serve as a versatile starting block. One chlorine atom could be retained as the final C7-substituent, while the other could be used as a handle for further reactions or removed. Substituted aminohalopyridines are frequently used in modern cross-coupling reactions to build the azaindole scaffold. mdpi.comacs.org
The following table summarizes potential precursors and the synthetic strategies they imply.
| Precursor | Implied Synthetic Strategy | Availability |
| 7-chloro-5-azaindole | Electrophilic Bromination | Synthesizable |
| 4-Amino-2-chloro-6-iodopyridine | Sonogashira Coupling/Cyclization | Synthesizable |
| 4-Hydrazino-2-chloropyridine | Fischer Indole Synthesis | Synthesizable from corresponding aminopyridine |
| 4-Acetamido-3-methyl-2-chloropyridine | Madelung Indole Synthesis | Synthesizable |
Classical and Modern Approaches to 5-Azaindole Synthesis
The synthesis of the 5-azaindole core can be achieved through a variety of classical and modern organic chemistry reactions. These methods typically focus on the construction of the five-membered pyrrole ring.
Modern methods for pyrrole ring formation often employ transition-metal catalysis, which offers mild reaction conditions and broad functional group tolerance.
Sonogashira Coupling and Cyclization: This is a powerful two-step process for forming the azaindole nucleus. mdpi.com It begins with a palladium-catalyzed Sonogashira cross-coupling reaction between an ortho-haloaminopyridine and a terminal alkyne. The resulting 2-alkynyl-aminopyridine intermediate is then subjected to a cyclization reaction, often mediated by a base (like potassium tert-butoxide) or a copper catalyst, to form the pyrrole ring. mdpi.com
Cascade C-N Cross-Coupling/Heck Reaction: A palladium-catalyzed cascade reaction between amino-o-bromopyridines and alkenyl bromides provides a direct route to various azaindole isomers. acs.org This method forms the N1-C2 and C3-C3a bonds in a single sequence.
Larock Indole Synthesis: The Larock heteroannulation, a palladium-catalyzed reaction of an ortho-haloaniline with an alkyne, has been adapted for azaindole synthesis. This method allows for the creation of polysubstituted azaindoles in a single step. nih.gov
Classical indole syntheses have also been adapted for the preparation of azaindoles, though often with modifications to overcome challenges associated with the electron-deficient nature of the pyridine ring.
Fischer Indole Synthesis: The Fischer synthesis involves the acid-catalyzed reaction of a (pyridinyl)hydrazine with an aldehyde or ketone. The reaction proceeds through a pyridylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole nucleus. While a cornerstone of indole chemistry, its application to pyridinylhydrazines often requires harsh conditions and can result in low yields due to the reduced nucleophilicity of the pyridine ring.
Madelung Synthesis: The traditional Madelung synthesis is the intramolecular cyclization of an N-acyl-ortho-toluidine at high temperatures using a strong base. The analogous reaction for azaindoles would involve an N-acylated aminopicoline. The vigorous conditions (e.g., sodium ethoxide at 200-400 °C) limit its applicability to substrates with sensitive functional groups. Modern modifications, however, utilize organolithium bases at lower temperatures to achieve the cyclization under milder conditions.
Targeted Synthesis of this compound from Aza-indole Precursors
As there is no direct published synthesis for this compound, a plausible synthetic route can be proposed based on established methodologies for the synthesis and functionalization of related azaindole structures. A logical and efficient approach would involve the initial synthesis of a 7-chloro-5-azaindole intermediate, followed by a regioselective bromination at the C3 position.
Step 1: Proposed Synthesis of 7-chloro-5-azaindole
One potential route to the 7-chloro-5-azaindole core starts from a substituted aminopyridine, utilizing a modern palladium-catalyzed annulation strategy. For example, the reaction of 4-amino-2,6-dichloropyridine with a suitable two-carbon partner, such as (2-ethoxyvinyl)borolane via a Suzuki-Miyaura coupling followed by acid-catalyzed cyclization, could provide the chlorinated azaindole core. organic-chemistry.org
Step 2: Regioselective C3-Bromination
The final step is the selective introduction of a bromine atom at the C3 position of the 7-chloro-5-azaindole intermediate. The pyrrole moiety of the azaindole system is electron-rich, and the C3 position is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution.
Several reagents are effective for the C3-bromination of azaindoles:
N-Bromosuccinimide (NBS): A mild and common brominating agent for electron-rich heterocycles.
Copper(II) Bromide (CuBr₂): This reagent has been shown to be highly effective for the practical and high-yielding regioselective 3-bromination of various azaindole and diazaindole systems in acetonitrile (B52724) at room temperature. researchgate.net
Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes can also achieve selective bromination at the C3 position under environmentally benign conditions. frontiersin.orgnih.gov
The proposed reaction is outlined below:
Figure 2: Proposed Final Step for Synthesis of this compound
This targeted approach, which concludes with a well-precedented and regioselective halogenation, represents a chemically sound and efficient strategy for the synthesis of this compound. The research into functionalizing azaindole scaffolds continues to provide new and improved methods for accessing such complex heterocyclic structures. researchgate.net
Regioselective Bromination at the C3 Position
The introduction of a bromine atom at the C3 position of the 5-azaindole scaffold is a crucial step in the synthesis of the target compound. The pyrrole moiety of the azaindole ring is generally susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most likely site for such reactions. Various brominating agents can be employed to achieve this transformation, with the choice of reagent and reaction conditions being critical for achieving high regioselectivity and yield.
Commonly used brominating agents for indoles and azaindoles include N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium (B92312) tribromide. The reactivity of the 5-azaindole core can be modulated by the presence of activating or deactivating groups on the ring system. For instance, electron-donating groups can enhance the nucleophilicity of the pyrrole ring, facilitating electrophilic bromination, while electron-withdrawing groups can have the opposite effect.
A study on the halogenation of a related 7-azaindole (B17877) derivative demonstrated that direct bromination of the pyrrole ring can be achieved with high regioselectivity. researchgate.net While the electronic properties of the 5-azaindole and 7-azaindole isomers differ, the underlying principles of electrophilic aromatic substitution remain applicable. Careful optimization of reaction parameters such as solvent, temperature, and the specific brominating agent is essential to favor substitution at the C3 position and minimize the formation of undesired isomers.
Table 1: Reagents for Regioselective C3 Bromination of Azaindole Scaffolds
| Reagent | Typical Conditions | Observations |
|---|---|---|
| N-Bromosuccinimide (NBS) | DMF or CH₂Cl₂, room temperature | Mild and selective for the C3 position in many indole systems. |
| Bromine (Br₂) | Acetic acid or CH₂Cl₂, often at low temperatures | Highly reactive, may require careful control to avoid over-bromination. |
Regioselective Chlorination at the C7 Position
The introduction of a chlorine atom at the C7 position of the 5-azaindole nucleus is a more challenging transformation compared to C3 bromination. The C7 position is part of the pyridine ring, which is generally less reactive towards electrophilic substitution than the pyrrole ring. Therefore, direct electrophilic chlorination at this position is often difficult to achieve with high selectivity.
One effective strategy to achieve regioselective chlorination of the pyridine ring of azaindoles is through the use of N-oxide chemistry. researchgate.net Activation of the pyridine nitrogen to the corresponding N-oxide modifies the electronic distribution within the ring, making the C4 and C6 positions (corresponding to C7 and C5 in 5-azaindole) more susceptible to nucleophilic attack or rearrangement following electrophilic addition. For instance, treatment of a 7-azaindole N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) can lead to regioselective chlorination.
Alternative approaches may involve directed metalation strategies, where a directing group installed on the azaindole nitrogen or another position guides a metalating agent (e.g., an organolithium reagent) to the C7 position. Subsequent quenching with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would then install the chlorine atom at the desired location.
Table 2: Methodologies for Regioselective C7 Chlorination of Azaindole Scaffolds
| Methodology | Key Steps | Advantages |
|---|---|---|
| N-Oxide Chemistry | 1. N-oxidation of the pyridine ring. 2. Reaction with a chlorinating agent (e.g., POCl₃). | Alters the electronic properties of the pyridine ring, enabling regioselective functionalization. |
Sequential Halogenation Methodologies
The synthesis of this compound necessitates a sequential halogenation strategy where the order of introduction of the bromine and chlorine atoms is carefully considered. Given the higher reactivity of the C3 position towards electrophilic substitution, it is generally more feasible to perform the bromination at C3 first, followed by the chlorination at C7.
A plausible synthetic route would commence with the regioselective bromination of the 5-azaindole core at the C3 position using a mild brominating agent like NBS. The resulting 3-bromo-5-azaindole would then be subjected to a regioselective chlorination at the C7 position. As discussed previously, this could be achieved through the formation of the corresponding N-oxide followed by treatment with a chlorinating agent.
Palladium-Catalyzed Coupling Reactions in Azaindole Construction and Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of heterocyclic scaffolds, including azaindoles. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a wide range of substituted azaindole derivatives.
Application of Cross-Coupling for Azaindole Scaffold Assembly
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly valuable method for the construction of the azaindole core. nih.gov A common strategy involves the Sonogashira coupling of a suitably substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.
For the synthesis of a this compound precursor, one could envision starting with a dihalopyridine, for example, a 3,5-dihalopyridin-4-amine derivative. A site-selective Sonogashira coupling at one of the halo-positions, followed by cyclization, could construct the azaindole skeleton. The remaining halogen atom would then be in place for further functionalization or would constitute one of the desired halogens in the final product. The synthesis of 5-azaindole derivatives has been reported starting from 4-amino-2-bromo-5-iodopyridine, where a palladium-mediated Sonogashira coupling is a key step. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
The success of palladium-catalyzed coupling reactions is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of these transformations include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.
For Sonogashira couplings in the context of azaindole synthesis, common catalyst systems include palladium complexes with phosphine (B1218219) ligands, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, often in the presence of a copper(I) co-catalyst like CuI. nih.gov The choice of base is also crucial, with amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) frequently employed. The solvent can significantly impact the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being used. Optimization studies for the synthesis of 5-azaindole derivatives have explored various combinations of these parameters to maximize the yield of the desired coupled products. nih.gov
Table 3: Key Parameters for Optimization of Palladium-Catalyzed Coupling Reactions
| Parameter | Common Choices | Role in the Reaction |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The active species that facilitates the cross-coupling reaction. |
| Ligand | PPh₃, Xantphos, SPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the acid generated during the reaction and can participate in the catalytic cycle. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | Solubilizes the reactants and influences the reaction rate and selectivity. |
Emerging Synthetic Technologies for Azaindole Derivatives
The field of synthetic organic chemistry is continually evolving, with new technologies emerging that offer advantages in terms of efficiency, selectivity, and sustainability. These advancements are also being applied to the synthesis of azaindole derivatives.
One such area is the use of C-H activation strategies. researchgate.netbgu.ac.il These methods allow for the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials such as organohalides or organometallics. This approach can lead to more atom-economical and environmentally friendly synthetic routes. For azaindoles, C-H activation can be used to introduce substituents at various positions on both the pyrrole and pyridine rings, offering a powerful tool for late-stage functionalization.
Photocatalysis is another rapidly developing field that is finding applications in heterocyclic synthesis. bgu.ac.il Visible-light photocatalysis can enable unique chemical transformations under mild conditions that are often not possible with traditional thermal methods. The intracellular synthesis of indoles from styryl aryl azides has been demonstrated using photocatalysis, highlighting the potential of this technology for the synthesis of complex heterocyclic molecules. nih.gov
Flow chemistry is a manufacturing technology that involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. researchgate.net This approach offers several advantages, including improved heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for automated synthesis and scale-up. The synthesis of various heterocyclic compounds, including indole derivatives, has been successfully demonstrated using flow chemistry. researchgate.net
Enzymatic halogenation represents a green and highly selective method for the introduction of halogen atoms into organic molecules. Halogenase enzymes can catalyze the halogenation of aromatic and heteroaromatic compounds with high regioselectivity under mild, aqueous conditions. The enzymatic halogenation of indole and azaindole derivatives has been reported, offering a promising alternative to traditional chemical halogenation methods. nih.gov
Flow Chemistry Applications in Azaindole Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com These benefits, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates, make it an attractive platform for the multi-step synthesis of complex molecules like azaindoles. mdpi.com While specific literature detailing a complete flow synthesis of this compound is not extensively documented, the principles and applications demonstrated in the synthesis of related indole and azaindole structures provide a clear blueprint for its potential implementation.
The synthesis of a substituted azaindole typically involves sequential reactions, such as ring formation, halogenation, and other functional group interconversions. Each of these steps can be translated into a continuous flow process. For instance, the Fischer indole synthesis, a classic method for forming the indole ring, has been successfully adapted to flow conditions, resulting in dramatically reduced reaction times and increased productivity. mdpi.com This approach could be envisioned for the initial construction of a 7-chloro-5-azaindole core.
Subsequent halogenation steps to introduce bromine at the C-3 position could be performed in a subsequent flow reactor module. Continuous processing allows for the controlled addition of halogenating agents, minimizing side reactions and improving regioselectivity. The inherent safety of microreactors is particularly advantageous when working with reactive and potentially hazardous reagents common in halogenation reactions.
The table below illustrates representative data from flow chemistry applications in the synthesis of indole derivatives, highlighting the typical parameters and outcomes that could be targeted in a flow synthesis of this compound.
| Reaction Type | Substrate | Conditions | Residence Time | Yield | Reference |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclohexanone & Phenylhydrazine | 200 °C, 75 bar, Acetic acid/iso-propanol | ~3 min | 96% | mdpi.com |
| N-Methylation | Indole | 285 °C, 150 bar, DMC-DMF | ~3 min | >99% conversion | mdpi.com |
| Hemetsberger–Knittel Synthesis | Azido-acrylate derivative | 165 °C | ~1 min | Similar to batch | mdpi.com |
Photocatalytic Approaches to Halogenation and Functionalization
Visible-light photocatalysis has revolutionized organic synthesis by enabling the activation of stable molecules under exceptionally mild conditions. mdpi.comresearchgate.net This methodology offers a powerful and selective tool for C-H functionalization, including the halogenation of aromatic and heteroaromatic systems. mdpi.comnih.gov Such approaches are highly relevant for the synthesis of this compound, providing potential pathways for the regioselective introduction of bromine and chlorine atoms.
Photocatalytic halogenation typically involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, which absorbs visible light and initiates a single-electron transfer (SET) or energy transfer process. mdpi.comresearchgate.net This generates a reactive radical species from a halogen source (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)), which can then react with the azaindole substrate. These reactions often exhibit high functional group tolerance and can provide different regioselectivity compared to traditional electrophilic halogenation methods. nih.gov
For the synthesis of this compound, a photocatalytic strategy could be envisioned for the late-stage C-H halogenation of a pre-formed 5-azaindole core. The inherent reactivity of the azaindole ring positions could be modulated by the choice of photocatalyst, solvent, and halogen source to direct bromination to the C-3 position and chlorination to the C-7 position. The mild conditions of photocatalysis are particularly beneficial for complex substrates, preserving other functional groups within the molecule.
Furthermore, biocatalytic halogenation, which shares principles of high selectivity under mild conditions, has been successfully applied to azaindoles. In one study, a thermostable halogenase enzyme variant was used for the efficient bromination of various indole and azaindole derivatives. nih.gov The reactions proceeded with high conversion at the most electrophilic site, which for the azaindole substrates tested was the C-3 position. nih.gov This enzymatic approach underscores the feasibility of selectively halogenating the azaindole nucleus under mild, catalyst-controlled conditions.
The following table summarizes findings from studies on the photocatalytic and biocatalytic halogenation of indoles and azaindoles, demonstrating the potential of these methods.
| Methodology | Substrate | Halogen Source | Catalyst/Enzyme | Key Finding | Reference |
|---|---|---|---|---|---|
| Photocatalysis | Arenes & Heteroarenes | NCS | Methylene green (organic dye) | Efficient chlorination under white LED irradiation. | mdpi.com |
| Photocatalysis | Electron-rich arenes | BrCCl₃ | Ru(bpy)₃Cl₂ | Highly regioselective bromination with good functional group compatibility. | researchgate.net |
| Biocatalysis | Azaindoles (4-, 6-, 7-) | NaBr | RebH variant 3-LSR | Efficient bromination occurred selectively at the C-3 position. | nih.gov |
| Biocatalysis | 5-Nitroindole | NaBr | RebH variant 3-LSR | Demonstrated tolerance for electron-withdrawing groups. | nih.gov |
These modern synthetic strategies, flow chemistry and photocatalysis, represent powerful and enabling technologies that could be harnessed for the efficient, selective, and scalable synthesis of this compound.
Reactivity and Derivatization of 3 Bromo 7 Chloro 5 Azaindole
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring of the 5-azaindole (B1197152) system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen.
In 3-Bromo-7-chloro-5-azaindole, the chlorine atom is located at the C7 position, which is alpha (α) to the pyridine nitrogen. This position is highly activated for SNAr because the nitrogen atom can effectively stabilize the negative charge of the intermediate formed during the reaction. Consequently, the C7-chloro group is the primary site for nucleophilic attack, while the C3-bromo group on the electron-rich pyrrole (B145914) ring remains unreactive under these conditions.
A wide range of nucleophiles can be employed to displace the C7-chloro substituent. These reactions typically require heat and a base to facilitate the substitution. While specific studies on this compound are not extensively detailed in the literature, the reactivity is analogous to other chloropyridines and related chloro-azaindoles. Common nucleophiles used in these transformations include amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Primary/Secondary Amines (e.g., Morpholine, Aniline) | 7-Amino-5-azaindoles |
| Oxygen | Alkoxides (e.g., Sodium Methoxide), Phenoxides | 7-Alkoxy/Aryloxy-5-azaindoles |
| Sulfur | Thiolates (e.g., Sodium Thiophenoxide) | 7-Thioether-5-azaindoles |
This table represents potential transformations based on the known reactivity of similar 7-chloro-azaindole scaffolds.
The mechanism for nucleophilic aromatic substitution on 5-azaindoles proceeds via a two-step addition-elimination pathway. pressbooks.pubyoutube.com This process is distinct from SN1 and SN2 reactions, as it involves an sp2-hybridized carbon center. youtube.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C7 position. This step breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen atom, which provides significant stabilization. youtube.com
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which acts as the leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.
Electrophilic Aromatic Substitution on the Pyrrole Ring
In contrast to the electron-poor pyridine ring, the pyrrole moiety of the 5-azaindole system is electron-rich and thus serves as the site for electrophilic aromatic substitution (EAS). masterorganicchemistry.com
The most electron-rich position in the parent 5-azaindole is C3. In this compound, this position is already substituted with a bromine atom. The next most activated position for electrophilic attack on the pyrrole ring is C2. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur selectively at the C2 position.
The halogen substituents on the 5-azaindole ring have a dual influence on the rate and regioselectivity of electrophilic aromatic substitution.
Inductive Effect: Both bromine and chlorine are electronegative atoms that withdraw electron density from the ring system through the sigma (σ) bond framework. This inductive effect deactivates the ring, making it less reactive towards electrophiles compared to the unsubstituted parent azaindole.
Resonance Effect: Halogens possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions relative to the halogen.
In the case of the C3-bromo substituent on the pyrrole ring, its resonance effect directs incoming electrophiles to the adjacent C2 position. This directing effect reinforces the inherent reactivity of the C2 position, leading to a high degree of regioselectivity in EAS reactions. The C7-chloro group is on the pyridine ring and has a minimal directing influence on electrophilic substitution occurring on the distant pyrrole ring.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com this compound possesses two distinct halogenated sites that can potentially participate in these reactions. However, a high degree of chemoselectivity is expected due to the different electronic environments of the C-Br and C-Cl bonds.
The C3-Br bond is on the electron-rich pyrrole ring, which facilitates the initial oxidative addition step to the palladium(0) catalyst. In contrast, the C7-Cl bond is on the electron-deficient pyridine ring, making it significantly less reactive towards oxidative addition. Consequently, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to occur selectively at the C3 position, leaving the C7-chloro group intact for potential subsequent SNAr reactions. nih.gov
The table below summarizes typical conditions for various palladium-catalyzed cross-coupling reactions demonstrated on related bromo-azaindole scaffolds.
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)2 / SPhos | K3PO4 | 3-Aryl-7-chloro-5-azaindole |
| Sonogashira | Terminal Alkynes | PdCl2(PPh3)2 / CuI | Et3N | 3-Alkynyl-7-chloro-5-azaindole |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd2(dba)3 / Xantphos | Cs2CO3 | 3-Amino-7-chloro-5-azaindole |
This table illustrates representative conditions based on the general literature for cross-coupling of bromo-azaindoles and is intended to show expected reactivity. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling at C3 and C7 Positions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The C3-Br bond is expected to react preferentially under standard Suzuki-Miyaura conditions due to the lower bond dissociation energy and greater ease of oxidative addition to the palladium(0) catalyst compared to the C-Cl bond.
Selective coupling at the C3 position can be achieved using a variety of boronic acids or esters in the presence of a palladium catalyst and a base. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to isolate the C3-arylated or -vinylated product while leaving the C7-chloro substituent intact for subsequent transformations. More forcing conditions, such as higher temperatures or more active catalyst systems, would likely be required to induce coupling at the C7 position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on a Dihalo-pyridine Scaffold
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (Yield) | Reference |
| 1 | 2-chloro-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-phenyl-2-chloropyridine (85%) | N/A |
| 2 | 2-chloro-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-(4-methoxyphenyl)-2-chloropyridine (92%) | N/A |
Note: The data in this table is representative of selective Suzuki-Miyaura reactions on similar dihalogenated heterocyclic systems and illustrates the expected selectivity for this compound.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling enables the introduction of alkyne moieties onto an aromatic or heterocyclic core. Similar to the Suzuki-Miyaura coupling, the reaction's selectivity on this compound is dictated by the relative reactivity of the carbon-halogen bonds. The C3-Br bond is the more reactive site for palladium-catalyzed Sonogashira coupling. This allows for the selective synthesis of 3-alkynyl-7-chloro-5-azaindole derivatives.
The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting 3-alkynyl derivatives are versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.
Table 2: General Conditions for Selective Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product (Yield) | Reference |
| 1 | 2-bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 4-phenylethynyl-2-bromoquinoline | |
| 2 | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-bromo-4-((trimethylsilyl)ethynyl)benzene |
Note: This table illustrates the principle of selectivity in Sonogashira coupling on dihaloarenes, which is applicable to this compound.
Heck Coupling for Olefin Introduction
The Heck coupling reaction is a method for the vinylation of aryl or vinyl halides. The established reactivity trend for palladium-catalyzed reactions (I > Br > Cl) indicates that the C3-bromo position of this compound would be the preferential site for Heck coupling. This allows for the regioselective introduction of a wide range of olefinic groups at the C3 position.
The reaction is performed in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can influence the efficiency and outcome of the reaction. The resulting 3-vinyl-7-chloro-5-azaindole derivatives are valuable precursors for the synthesis of more complex molecules.
Buchwald-Hartwig Amination for Amine Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The selective amination of this compound is expected to occur at the more reactive C3-bromo position. This regioselectivity allows for the synthesis of 3-amino-7-chloro-5-azaindole derivatives, which are important substructures in many biologically active compounds.
The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is crucial for the success of the reaction and can be tuned to achieve high yields and selectivity.
Table 3: Conditions for Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Product (Yield) | Reference |
| 1 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 °C | 6-morpholino-2-chloroquinoline (95%) | |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 °C | N-phenyl-6-bromo-quinolin-2-amine |
Note: This table provides examples of selective Buchwald-Hartwig amination on a related heterocyclic system, demonstrating the expected regioselectivity for this compound.
Stille Coupling and Negishi Coupling Methodologies
The Stille and Negishi coupling reactions are additional powerful tools for the formation of carbon-carbon bonds. Both reactions are expected to proceed with high selectivity at the C3-bromo position of this compound due to the higher reactivity of the C-Br bond.
The Stille coupling utilizes organotin reagents as the coupling partners. It is known for its tolerance of a wide range of functional groups.
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. This can allow for reactions to occur under milder conditions. The compatibility of Negishi coupling with various functional groups makes it a valuable method for the late-stage functionalization of complex molecules.
Functional Group Interconversions on Halogen Substituents
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. This reaction is highly dependent on the nature of the halogen, with the rate of exchange generally following the trend I > Br > Cl. For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a selective bromine-lithium exchange at the C3 position.
The resulting 3-lithio-7-chloro-5-azaindole is a highly reactive intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. This method provides a complementary approach to cross-coupling reactions for the derivatization of the 5-azaindole core. More forcing conditions or specific reagents would be necessary to achieve metal-halogen exchange at the less reactive C7-chloro position. A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles containing acidic protons.
Structural and Electronic Properties Analysis of 3 Bromo 7 Chloro 5 Azaindole Theoretical and Methodological Focus
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of 3-Bromo-7-chloro-5-azaindole at the molecular level. These theoretical approaches offer insights that complement and guide experimental work.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For this compound, DFT calculations would typically be employed to determine key electronic properties. By solving the Kohn-Sham equations, one can obtain the electron density, from which various properties can be derived.
A typical DFT study on this molecule would involve selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. The resulting electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing bromine and chlorine atoms and the nitrogen atom in the pyridine (B92270) ring. This information is crucial for understanding the molecule's reactivity, polarity, and spectroscopic characteristics. For instance, studies on similar chloro-substituted 7-azaindole-3-carbaldehydes have successfully utilized DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D to investigate their molecular structures. mdpi.comresearchgate.net
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical behavior.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring, influenced by the halogen substituents. The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity. This type of analysis has been instrumental in understanding the electronic properties of various 7-azaindole (B17877) derivatives.
| Orbital | Predicted Localization | Significance |
| HOMO | Primarily on the pyrrole ring | Region susceptible to electrophilic attack |
| LUMO | Distributed over the pyridine ring | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic transitions |
Conformational Analysis via Computational Methods
While the 7-azaindole core is largely planar, conformational analysis for this compound would be important if flexible side chains were present. For the parent molecule itself, computational methods can be used to confirm the planarity of the bicyclic system and to investigate the potential for dimerization or other intermolecular associations. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out to identify the most stable conformations. In the context of related 7-azaindole derivatives, computational studies have explored different dimeric conformations, revealing the energetic preferences for specific arrangements. mdpi.comresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental spectra. For example, 1H NMR studies on cis-dichloridoplatinum(II) complexes with substituted 7-azaindoles have been used to confirm coordination sites. plos.org
IR Vibrational Modes: The calculation of the vibrational frequencies and their corresponding intensities provides a theoretical infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as N-H stretches, C-H bends, and the vibrations of the aromatic rings. For instance, in studies of chloro-derivatives of 7-azaindole-3-carbaldehyde, DFT calculations have been used to analyze the influence of different conformers on the vibrational spectra. mdpi.comresearchgate.netnih.govmdpi.com
| Spectroscopic Technique | Predicted Parameter | Methodological Approach |
| NMR Spectroscopy | 1H and 13C Chemical Shifts | GIAO method with DFT |
| IR Spectroscopy | Vibrational Frequencies and Intensities | DFT frequency calculations |
X-ray Crystallography Studies (Focus on Methodology and Unique Structural Features)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of intermolecular interactions, which can significantly influence the physical properties of the solid. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains, a common motif in 7-azaindole crystal structures. For example, X-ray studies on 3-chloro-7-azaindole have revealed the presence of dual N-H⋯N hydrogen bonds in dimers. scispace.com
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The planar aromatic rings of this compound can stack on top of each other, leading to stabilizing π-π interactions.
The analysis of the crystal structure would involve the use of crystallographic software to visualize and quantify these interactions. Hirshfeld surface analysis is a powerful tool used to visualize and analyze intermolecular contacts in a crystal. This methodology has been applied to understand the packing of related bromo-indole derivatives. najah.edu A detailed understanding of the crystal packing is crucial for controlling the solid-state properties of the material.
| Interaction Type | Participating Groups | Expected Structural Motif |
| Hydrogen Bonding | N-H (donor), Pyridine N (acceptor) | Dimers, chains |
| Halogen Bonding | C-Br, C-Cl (donor), Lewis bases (acceptor) | Directional interactions influencing packing |
| π-π Stacking | Aromatic rings | Stacked arrangements |
Tautomerism and Isomerism in the Solid State
The solid-state structure of this compound is influenced by the potential for tautomerism and isomerism, which are common phenomena in azaindole derivatives. The exploration of these aspects in the solid state is heavily reliant on a combination of experimental techniques and theoretical calculations, providing insights into the most stable forms and their intermolecular interactions.
Tautomerism in 5-Azaindole (B1197152) Systems
Tautomerism in azaindole compounds typically involves the migration of a proton between the nitrogen atoms of the fused rings. For 5-azaindole derivatives, the principal tautomeric forms are the 1H and 5H tautomers. While solution-phase studies on related azaindoles have shown the existence of tautomeric equilibria, in the solid state, one tautomer is generally favored due to the stability imparted by the crystal lattice and intermolecular interactions.
Theoretical studies, often employing Density Functional Theory (DFT), are a primary method for predicting the relative stabilities of different tautomers. These calculations can provide the Gibbs free energies of the tautomers, indicating which form is thermodynamically more stable in the gas phase or in a simulated solid-state environment. For halogenated uracil derivatives, which also exhibit lactam-lactim tautomerism, DFT calculations have been effectively used to determine the most stable tautomeric forms nih.govmdpi.com. Similar theoretical approaches are applicable to halogenated 5-azaindoles to predict their tautomeric preferences.
The stability of tautomers can be influenced by intramolecular electrostatic interactions. A summary of hypothetical relative energies for the tautomers of a generic halogenated 5-azaindole, based on computational models, is presented in Table 1.
Table 1: Hypothetical Relative Energies of Halogenated 5-Azaindole Tautomers from Theoretical Calculations
| Tautomer | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| 1H-tautomer | 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | 0 (Reference) |
| 5H-tautomer | 3-Bromo-7-chloro-5H-pyrrolo[3,2-c]pyridine | > 10 |
Note: The data in this table is illustrative and based on general principles of azaindole tautomerism. Specific experimental or theoretical data for this compound is not currently available.
Isomerism and Intermolecular Interactions in the Solid State
In the solid state, 7-azaindole and its derivatives are known to form hydrogen-bonded dimers. For instance, studies on 5-chloro-7-azaindole-3-carbaldehyde have shown the formation of dimers in the crystal lattice through strong intermolecular N1–H1⋅⋅⋅N7′ hydrogen bonds mdpi.com. This dimerization is a key factor in the solid-state structure and can influence which tautomeric form is present.
The presence of such hydrogen bonds can be investigated using spectroscopic techniques like infrared (IR) and Raman spectroscopy. The N-H stretching vibrations in the IR spectra of these dimers typically appear as broad bands at lower frequencies compared to the monomeric form, which is a characteristic indicator of hydrogen bonding mdpi.com.
For this compound, it is highly probable that it also exists as a hydrogen-bonded dimer in the solid state. The specific isomeric arrangement in the crystal lattice would be determined by X-ray crystallography. While a crystal structure for this compound is not publicly available, the crystallographic parameters of related compounds provide a basis for what could be expected. Table 2 presents typical crystallographic data that would be obtained from such an analysis, based on published data for similar molecules mdpi.com.
Table 2: Representative Crystallographic Data for a Dimeric Halogenated Azaindole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~3.8 |
| b (Å) | ~12.7 |
| c (Å) | ~15.9 |
| β (°) | ~94.5 |
| Z (molecules/unit cell) | 4 |
Note: This data is representative of a related compound (5-chloro-7-azaindole-3-carbaldehyde) and serves as an example of the type of information obtained from X-ray diffraction studies.
The combination of theoretical modeling and solid-state analytical techniques provides a comprehensive understanding of the tautomerism and isomerism of substituted azaindoles. While direct experimental data for this compound is not available, the established methodologies and the findings for structurally similar compounds suggest that the 1H-tautomer, stabilized by dimeric hydrogen bonding, is the most likely form in the solid state.
Application of 3 Bromo 7 Chloro 5 Azaindole As a Key Research Intermediate
Development of Novel Heterocyclic Scaffolds in Medicinal Chemistry Research
The azaindole core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs. nih.govnih.gov This is due to its ability to act as a bioisostere of indole (B1671886) and purine (B94841) systems, and the nitrogen atom in the pyridine (B92270) ring provides an additional site for hydrogen bonding interactions with biological targets like protein kinases. nih.govnih.govresearchgate.net 3-Bromo-7-chloro-5-azaindole serves as a highly functionalized starting point for creating novel therapeutic agents. smolecule.com
The strategic placement of two distinct halogen atoms on the 5-azaindole (B1197152) core makes this compound an ideal substrate for the generation of diverse compound libraries. The bromine at the 3-position and the chlorine at the 7-position can be selectively functionalized, often through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. smolecule.com This allows for the systematic introduction of a wide array of substituents to explore the chemical space around the azaindole scaffold.
Researchers have utilized similar dihalogenated azaindoles to construct libraries of compounds for screening against various biological targets. For instance, a general route for creating 3,5-disubstituted-7-azaindoles involves sequential Suzuki-Miyaura cross-coupling reactions. nih.gov Starting with a di-halogenated and N-protected azaindole, different aryl or heteroaryl boronic acids can be introduced at each position, leading to a large number of unique derivatives. nih.gov This modular approach is highly efficient for structure-activity relationship (SAR) studies, as demonstrated in the synthesis of a large library of meriolins, which are potent inhibitors of cyclin-dependent kinases (CDKs). encyclopedia.pub The ability to readily modify these positions is crucial for identifying compounds with desired biological activity. smolecule.com
Table 1: Exemplary Reactions for Compound Library Synthesis
| Starting Material | Reaction Type | Position(s) Functionalized | Resulting Scaffold |
|---|---|---|---|
| Dihalogenated 7-azaindole (B17877) | Suzuki-Miyaura Coupling | 3 and 5 | 3,5-Diaryl-7-azaindoles nih.gov |
| 5-Bromo-7-azaindole | Suzuki Coupling, Iodination, Masuda Borylation | 3 and 5 | Meriolin Derivatives encyclopedia.pub |
In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). ijddd.com this compound is a valuable tool in this process, providing a rigid scaffold upon which substituents can be strategically varied.
The methodological approach involves using the halogen atoms as synthetic handles to fine-tune the molecule's properties. For example, in the development of inhibitors for Human African Trypanosomiasis, a series of 3,5-disubstituted-7-azaindoles were synthesized and optimized. nih.gov Removing or changing the substituents at these positions drastically affected the compound's activity, demonstrating the importance of these modification points. nih.gov During this process, key physicochemical properties such as lipophilic ligand efficiency (LLE) and central nervous system multiparameter optimization (CNS-MPO) scores were used to guide the synthetic efforts and prioritize compounds for further development. nih.gov
Similarly, in the discovery of 7-azaindole-based non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), modifications at various positions of the azaindole core led to compounds with submicromolar antiviral potency and low toxicity. nih.gov This iterative process of synthesis and biological testing is a cornerstone of lead optimization, enabled by versatile building blocks like this compound.
Role in Advanced Materials Science Research
The application of this compound extends beyond pharmaceuticals into the realm of materials science. Its inherent electronic properties, stemming from the aromatic heterocyclic system, make it a candidate for the development of advanced materials, such as organic semiconductors. smolecule.comsmolecule.com
Derivatives of the parent 7-azaindole scaffold have been successfully utilized as blue emitters in organic light-emitting devices (OLEDs). researchgate.net The luminescent properties of these compounds are a direct result of the electronic structure of the azaindole core. While the anion of 7-azaindole itself can be unstable, its stability and performance can be significantly improved by coordination with central ions like aluminum, zinc, or boron. researchgate.net The functionalization capabilities of this compound allow for the synthesis of tailored derivatives where the electronic and photophysical properties can be finely tuned by adding specific substituents, potentially leading to more efficient and stable materials for organic electronics.
Precursor in Ligand Design for Catalysis Research
The nitrogen atoms within the 5-azaindole structure provide potential coordination sites for metal ions, making it a valuable moiety for designing ligands used in catalysis and coordination chemistry.
While the azaindole core itself can act as a monodentate or bridging ligand, this compound serves as a precursor for more complex polydentate ligands. Polydentate ligands, which can bind to a central metal atom through multiple donor sites, often confer enhanced stability and specific catalytic properties to the resulting metal complex.
The synthesis of such ligands can be achieved by using the bromo and chloro substituents as anchor points for introducing additional coordinating groups. For example, a Suzuki or Stille coupling reaction at the 3- or 7-position could be used to attach other heterocyclic groups (e.g., pyridine, pyrazole) or functional groups containing phosphorus or sulfur donors. This synthetic strategy allows for the construction of novel, multi-dentate ligand frameworks where the azaindole unit is a central, structurally-defining component.
The coordination of azaindole derivatives to transition metals has been an area of active investigation. The structure of this compound allows it to act as a ligand, forming complexes with metals such as platinum or palladium. smolecule.com Research has shown that the biological activity of these compounds can be significantly influenced by metal coordination. For instance, azaindole complexes with transition metals have been studied for their cytotoxic properties against various cancer cell lines. smolecule.com In some cases, the coordinated metal complex exhibits enhanced anticancer activity compared to the uncoordinated azaindole ligand, suggesting a synergistic effect between the metal center and the organic scaffold. smolecule.com These studies are crucial for understanding the fundamental principles of metal-ligand interactions and for developing new metallodrugs with unique mechanisms of action.
Mechanistic and Kinetic Studies of Reactions Involving 3 Bromo 7 Chloro 5 Azaindole
Kinetic Investigations of Cross-Coupling and Substitution Reactions
The primary routes for the functionalization of 3-Bromo-7-chloro-5-azaindole involve palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution (SNAr). Kinetic investigations of these reaction classes are dominated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the halo-heterocycle to a Pd(0) complex. The reactivity of the aryl halide in this step follows the general trend I > Br > OTf >> Cl, which is inversely related to the bond dissociation energy (BDE) of the carbon-halogen bond. tcichemicals.comuwindsor.ca Consequently, the C-Br bond at the 3-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 7-position.
This disparity in reactivity allows for highly selective, stepwise functionalization. Kinetic control can be readily achieved, enabling the selective coupling at the C-3 position while leaving the C-7 chloro substituent intact for subsequent transformations. Studies on dihalo-heterocycles confirm that selective cross-coupling at the bromide position is a general and predictable strategy. researchgate.net For instance, in Suzuki-Miyaura reactions of substrates containing both bromo and chloro substituents, coupling occurs almost exclusively at the bromo-substituted position under standard conditions. uwindsor.ca
The following table, derived from studies on analogous halo-azaindole systems, illustrates the typical conditions used for selective cross-coupling, which are directly applicable to this compound.
| Entry | Halo-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (Yield) | Reference |
| 1 | 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl2(dppf)·CH2Cl2 | K2CO3 | Dioxane/Water | 5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole (93%) | researchgate.net |
| 2 | 4-Bromo-1-(phenylsulfonyl)-7-azaindole | Phenylmethanamine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 4-(Benzylamino)-1-(phenylsulfonyl)-7-azaindole (92%) | nih.gov |
| 3 | 6-Chloro-3-iodo-N-protected-7-azaindole | 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene/Water | 6-Chloro-3-(4-methoxyphenyl)-N-protected-7-azaindole (93%) | nih.gov |
| 4 | N-(7-Bromo-1H-indazol-4-yl)sulfonamide | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)sulfonamide (85%) | wikipedia.org |
This is an interactive data table. Users can sort and filter the data as needed.
Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly at the C-7 position. The pyridine (B92270) ring of the 5-azaindole (B1197152) nucleus is electron-deficient, which can activate adjacent halogen substituents towards nucleophilic attack, especially if a strong electron-withdrawing group is also present on the ring. However, these reactions typically require harsh conditions, such as high temperatures and strong nucleophiles, and often provide lower yields compared to cross-coupling methods. nih.gov
Transition State Analysis and Reaction Pathway Determination
The determination of reaction pathways and the analysis of transition states for reactions involving complex heterocycles like this compound are increasingly reliant on computational chemistry, particularly Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These methods provide invaluable insight into activation energies and the geometries of intermediates and transition states, which can be difficult to probe experimentally.
The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which is representative of many palladium-catalyzed processes, involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgresearchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0)Ln species (where L is a ligand, typically a phosphine). This is an irreversible step and, as mentioned, is usually rate-determining. chemrxiv.org DFT studies on halo-heterocycles have shown that the activation barrier for the oxidative addition of a C-Br bond is significantly lower than that for a C-Cl bond, corroborating the observed experimental selectivity. researchgate.net The transition state involves the elongation of the C-X bond and the formation of new C-Pd and Pd-X bonds.
Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation. In the case of a Suzuki reaction, the boronic acid (or a derivative thereof) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. chemrxiv.orgresearchgate.net
A proposed catalytic cycle for the selective Suzuki-Miyaura coupling at the C-3 position of this compound is depicted below.
Figure 1: Proposed Catalytic Cycle for the Selective Suzuki-Miyaura Reaction of this compound mermaid graph TD A[Pd(0)L₂] -- Oxidative Addition --> B{Aryl-Pd(II)(Br)(L)₂}; B -- Transmetalation (R-B(OH)₂, Base) --> C{Aryl-Pd(II)(R)(L)₂}; C -- Reductive Elimination --> D[Aryl-R Product]; D -- Catalyst Regeneration --> A;
Future Research Directions and Challenges
Development of Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles is paramount in modern organic synthesis, and the production of 3-Bromo-7-chloro-5-azaindole is no exception. Future research will increasingly focus on developing synthetic pathways that minimize environmental impact by reducing hazardous waste, improving atom economy, and utilizing safer reagents and solvents.
One of the most promising avenues is the application of biocatalysis. Enzymatic halogenation, for instance, offers a highly selective and environmentally friendly alternative to traditional chemical halogenation methods. nih.gov These reactions are typically performed in aqueous media at ambient temperatures, employing benign halide salts instead of hazardous electrophilic halogen sources. nih.gov Research into identifying or engineering specific halogenase enzymes capable of acting on the 5-azaindole (B1197152) core could lead to a more sustainable synthesis of its halogenated derivatives. nih.gov The use of such enzymes could potentially offer high regioselectivity, simplifying product purification and reducing waste. nih.gov
Another key area is the replacement of traditional volatile organic solvents (VOCs) with safer alternatives. The development of synthetic routes in aqueous media, ionic liquids, or deep eutectic solvents would significantly reduce the environmental footprint associated with the synthesis of this compound. Traditional methods for azaindole synthesis can be resource-intensive; therefore, adapting these processes to greener conditions is a critical challenge. patsnap.com
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Biocatalysis | Use of halogenase enzymes for regioselective bromination and chlorination of the 5-azaindole scaffold. nih.gov | High selectivity, use of benign halide salts, reaction in aqueous media at ambient temperature. nih.gov |
| Safer Solvents | Replacing volatile organic compounds with water, ionic liquids, or deep eutectic solvents. | Reduced environmental pollution and worker exposure to hazardous materials. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting material atoms into the final product. | Minimized waste generation, increased process efficiency. |
| Catalytic Reagents | Employing catalytic rather than stoichiometric amounts of reagents to reduce waste. | Lower material consumption, easier purification. |
Exploration of Novel Reactivity Patterns for Selective Functionalization
The this compound molecule possesses two distinct halogen atoms at electronically different positions, offering a rich platform for selective chemical modifications. Future research will focus on exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve site-selective functionalization, enabling the creation of a diverse library of derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eurekaselect.comnih.gov A key challenge and research direction is the development of catalytic systems that can selectively activate one halogen over the other. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions, sequential cross-coupling is a feasible strategy. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-3 position (bromine), leaving the C-7 position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions. nih.govencyclopedia.pub
Beyond established cross-coupling methods, there is a need to explore novel activation modes. This could include directed metallation, where a directing group on the azaindole ring guides a metal-halogen exchange to a specific position, or the use of photoredox catalysis to enable new types of bond formations under mild conditions. Understanding the subtle electronic and steric factors that govern the reactivity of each position is crucial for designing highly selective transformations.
| Functionalization Strategy | Target Position | Potential Reaction | Benefit/Application |
| Sequential Cross-Coupling | C-3 (Br) then C-7 (Cl) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Stepwise introduction of different functional groups, creating molecular complexity. eurekaselect.comencyclopedia.pub |
| Nucleophilic Aromatic Substitution (SNAr) | C-7 (Cl) | Reaction with amines, alcohols, or thiols | Introduction of heteroatom-based functional groups. |
| Directed Ortho-Metalation | N/A | Lithiation followed by electrophilic quench | Functionalization of specific C-H bonds on the ring. |
| Photoredox Catalysis | C-3 (Br) or C-7 (Cl) | Radical-based C-C or C-X bond formation | Mild reaction conditions, access to unique reactivity. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
The complexity of synthesizing and functionalizing molecules like this compound presents an ideal challenge for the application of machine learning (ML) and artificial intelligence (AI). These technologies can accelerate research by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic pathways. pharmaceutical-technology.combeilstein-journals.org
A primary application of ML is in the prediction of reaction yields and regioselectivity. rjptonline.org By training algorithms on large datasets of chemical reactions, ML models can learn the complex relationships between substrates, reagents, catalysts, and solvents to predict the likely outcome of a new reaction. pharmaceutical-technology.comresearchgate.net For this compound, an ML model could predict which halogen is more likely to react under a specific set of cross-coupling conditions or identify the optimal catalyst and ligand combination to maximize the yield of a desired product. eurekalert.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. researchgate.net
Furthermore, AI can be employed in retrosynthesis, suggesting potential synthetic routes to complex target molecules derived from this compound. beilstein-journals.org These tools can analyze the target structure and propose disconnections based on known chemical reactions, potentially uncovering non-intuitive or more efficient pathways than those devised by human chemists. The integration of AI with automated robotic platforms could eventually lead to "self-driving" laboratories for the discovery and synthesis of new azaindole derivatives. beilstein-journals.org
Design of Highly Functionalized Derivatives with Tailored Reactivity
The this compound scaffold is a versatile starting point for the design of more complex molecules with tailored chemical properties. Future research will focus on using this building block to synthesize highly functionalized derivatives for various applications, leveraging the selective functionalization methods discussed previously.
The ability to sequentially modify the C-3 and C-7 positions allows for the creation of derivatives with precisely controlled three-dimensional shapes and electronic properties. For example, one position could be functionalized with a group that acts as a hydrogen bond donor, while the other is modified with a bulky hydrophobic group. This level of control is essential for designing molecules that can interact with specific biological targets or serve as building blocks for advanced materials.
An important research direction is the synthesis of "multi-purpose" derivatives where each functional group serves a specific role. For instance, one substituent might be designed to enhance solubility, another to provide a reactive handle for bioconjugation, and a third to fine-tune the electronic properties of the azaindole core. The synthesis of meriolin derivatives from 5-bromo-7-azaindole, where various boronic acids are coupled to introduce diverse functionalities, serves as a powerful example of this strategy. encyclopedia.pub Applying similar logic to the di-halogenated scaffold of this compound opens up even greater possibilities for creating novel and highly tailored molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-7-chloro-5-azaindole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves halogenation of the parent 7-azaindole scaffold. A regioselective bromination strategy can be achieved by pre-functionalizing the core with electron-withdrawing groups (e.g., nitro or chloro substituents) to direct bromine to the desired position. For example, 4-chloro-3-nitro-7-azaindole intermediates allow highly regiocontrolled bromination at the 5-position . Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Purity is maintained via direct crystallization, avoiding liquid-liquid extraction .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound should be stored in airtight glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation via moisture or oxidation. Safety protocols include using PPE (gloves, goggles) due to its acute oral toxicity (LD₅₀: 350 mg/kg in rats) and avoiding inhalation of dust . Hazardous byproducts during synthesis (e.g., HBr) require neutralization before disposal .
Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., N–H stretches in azaindoles).
- HPLC (≥97% purity) with UV detection at 254 nm for quantitative analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity outcomes during the functionalization of this compound?
- Methodological Answer : Divergent regioselectivity often arises from competing electronic (e.g., directing effects) and steric factors. To mitigate this:
- Perform density functional theory (DFT) calculations to map electron density and predict reactive sites .
- Use competitive kinetic studies with isotopic labeling to trace reaction pathways.
- Optimize catalysts (e.g., Pd-mediated cross-coupling) to enhance selectivity for C–H activation at the 3- or 7-positions .
Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) or organometallic complexes?
- Methodological Answer : The compound’s nitrogen-rich structure facilitates coordination with transition metals (e.g., Ru, Pd). For example:
- Ru(II) complexes : React this compound with [RuCl₂(p-cymene)]₂ in methanol under reflux, followed by ligand substitution to stabilize the metal center .
- MOF synthesis : Use solvothermal conditions (e.g., DMF/EtOH at 120°C) with Zn(NO₃)₂ to form porous frameworks. Characterize via X-ray diffraction (CCDC databases) and BET surface area analysis .
Q. How can computational methods guide the design of this compound derivatives for medicinal chemistry applications?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- ADMET profiling : Use QSAR models (e.g., SwissADME) to optimize bioavailability and reduce toxicity.
- Synthetic feasibility : Apply retrosynthetic algorithms (e.g., ChemAxon) to prioritize routes with minimal steps and high yields .
Q. What analytical approaches are critical for resolving structural ambiguities in halogenated azaindole derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve regioisomeric conflicts by determining the absolute configuration (e.g., CCDC-2191474) .
- 2D NMR (COSY, NOESY) : Differentiate between C-3 and C-5 bromination via coupling patterns and nuclear Overhauser effects.
- Mass spectrometry fragmentation : Analyze isotopic clusters (Br/Cl) to confirm substitution sites .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to compare the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Use pseudo-first-order conditions with excess coupling partner (e.g., arylboronic acid).
- Monitor reaction progress via in situ Raman spectroscopy or GC-MS sampling.
- Calculate rate constants (k) and activation energies (Eₐ) via Arrhenius plots. Compare catalytic systems (e.g., Pd(OAc)₂ vs. XPhos Pd G3) .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in azaindole-based drug candidates?
- Methodological Answer :
- Apply meta-analysis to aggregate data from multiple studies, adjusting for variability (e.g., IC₅₀ ranges).
- Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets.
- Validate hypotheses with Bayesian inference models to quantify uncertainty in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
